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Compound of Interest

Compound Name: 4-(2-Chloroethyl)morpholine

Cat. No.: B1582488 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for 4-(2-
Chloroethyl)morpholine and its hydrochloride salt, crucial intermediates in the synthesis of

various pharmaceuticals. The document outlines the methodologies for acquiring Nuclear

Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data and presents the

available spectral information in a structured format for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about

the molecular structure of a compound. The following tables summarize the ¹H and ¹³C NMR

data for 4-(2-Chloroethyl)morpholine hydrochloride.

¹H NMR Spectroscopic Data
The ¹H NMR spectrum of 4-(2-Chloroethyl)morpholine hydrochloride provides information on

the chemical environment of the hydrogen atoms in the molecule.

Table 1: ¹H NMR Chemical Shifts for 4-(2-Chloroethyl)morpholine Hydrochloride
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Protons
Chemical Shift (δ)
in ppm

Multiplicity
Coupling Constant
(J) in Hz

H-2', H-6'

(Morpholine)
~3.99 Multiplet -

H-3', H-5'

(Morpholine)
~3.64 Multiplet -

-CH₂-Cl (Ethyl) ~4.0 Triplet -

-N-CH₂- (Ethyl) ~3.5 Triplet -

Note: Data acquired in D₂O at 400 MHz.[1] The specific multiplets for the morpholine protons

are complex and often overlap.

¹³C NMR Spectroscopic Data
The ¹³C NMR spectrum reveals the different carbon environments within the molecule. While

specific peak-by-peak data is not readily available in the public domain, typical chemical shift

ranges for similar structures are presented below.

Table 2: Estimated ¹³C NMR Chemical Shifts for 4-(2-Chloroethyl)morpholine Hydrochloride

Carbon Atom Estimated Chemical Shift (δ) in ppm

C-2', C-6' (Morpholine, -CH₂-O-) 60 - 70

C-3', C-5' (Morpholine, -CH₂-N-) 45 - 55

-CH₂-Cl (Ethyl) 40 - 50

-N-CH₂- (Ethyl) 50 - 60

Note: These are estimated values based on typical chemical shifts for morpholine and

chloroalkane moieties.

Infrared (IR) Spectroscopy
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Infrared spectroscopy is used to identify the functional groups present in a molecule by

measuring the absorption of infrared radiation. The IR spectrum of 4-(2-
Chloroethyl)morpholine hydrochloride exhibits characteristic peaks corresponding to its

structural features.

Table 3: Key IR Absorption Bands for 4-(2-Chloroethyl)morpholine Hydrochloride

Wavenumber (cm⁻¹) Functional Group Vibrational Mode

2850 - 3000 C-H (Alkyl) Stretching

2400 - 2700 N-H⁺ (Amine salt) Stretching

1450 - 1470 C-H (Alkyl) Bending

1115 C-O-C (Ether) Stretching

650 - 750 C-Cl Stretching

Note: The broad absorption in the 2400-2700 cm⁻¹ range is characteristic of a secondary

amine hydrochloride.

Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions

based on their mass-to-charge ratio. The mass spectrum of the free base, 4-(2-
Chloroethyl)morpholine, provides valuable information about its molecular weight and

fragmentation pattern.

Table 4: Major Fragments in the Mass Spectrum of 4-(2-Chloroethyl)morpholine

m/z Proposed Fragment

149/151 [M]⁺ (Molecular Ion)

100 [M - CH₂Cl]⁺

56 [C₃H₆N]⁺

42 [C₂H₄N]⁺
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Note: The presence of the chlorine isotope (³⁵Cl and ³⁷Cl) results in M+2 peaks for chlorine-

containing fragments.

Experimental Protocols
The following sections provide generalized experimental protocols for acquiring the

spectroscopic data presented above.

NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of 4-(2-Chloroethyl)morpholine
hydrochloride in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). Transfer the solution to

an NMR tube.

Data Acquisition: Place the NMR tube in the spectrometer. Acquire the ¹H and ¹³C NMR

spectra using a standard pulse program. For ¹³C NMR, a proton-decoupled sequence is

typically used to simplify the spectrum.

Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier

transform. Phase the resulting spectrum and reference it to an internal standard (e.g., TMS

or the residual solvent peak).

Infrared (IR) Spectroscopy
Sample Preparation (KBr Pellet): Grind a small amount of 4-(2-Chloroethyl)morpholine
hydrochloride with dry potassium bromide (KBr) powder. Press the mixture into a thin,

transparent pellet using a hydraulic press.

Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer. Record

the spectrum, typically in the range of 4000 to 400 cm⁻¹.

Data Processing: The resulting interferogram is Fourier-transformed to produce the infrared

spectrum.

Mass Spectrometry (Electron Ionization - EI)
Sample Introduction: Introduce a small amount of 4-(2-Chloroethyl)morpholine into the

mass spectrometer, typically via a direct insertion probe or after separation by gas
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chromatography (GC).

Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce

ionization and fragmentation.

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-

charge ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion

intensity versus m/z.

Visualizations
The following diagrams illustrate the general workflow for spectroscopic analysis and a

proposed fragmentation pathway for 4-(2-Chloroethyl)morpholine.
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Caption: General workflow for spectroscopic analysis.
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Caption: Proposed mass spectral fragmentation of 4-(2-Chloroethyl)morpholine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. 4-(2-Chloroethyl)morpholine hydrochloride(3647-69-6) 1H NMR spectrum
[chemicalbook.com]

To cite this document: BenchChem. [Spectroscopic Profile of 4-(2-Chloroethyl)morpholine: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1582488#spectroscopic-data-of-4-2-chloroethyl-
morpholine-nmr-ir-ms]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b1582488?utm_src=pdf-body-img
https://www.benchchem.com/product/b1582488?utm_src=pdf-body
https://www.benchchem.com/product/b1582488?utm_src=pdf-custom-synthesis
https://www.chemicalbook.com/SpectrumEN_3647-69-6_1HNMR.htm
https://www.chemicalbook.com/SpectrumEN_3647-69-6_1HNMR.htm
https://www.benchchem.com/product/b1582488#spectroscopic-data-of-4-2-chloroethyl-morpholine-nmr-ir-ms
https://www.benchchem.com/product/b1582488#spectroscopic-data-of-4-2-chloroethyl-morpholine-nmr-ir-ms
https://www.benchchem.com/product/b1582488#spectroscopic-data-of-4-2-chloroethyl-morpholine-nmr-ir-ms
https://www.benchchem.com/product/b1582488#spectroscopic-data-of-4-2-chloroethyl-morpholine-nmr-ir-ms
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1582488?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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